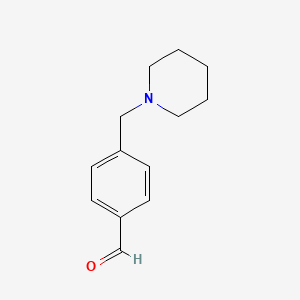

4-(Piperidin-1-ylmethyl)benzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(piperidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,11H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBOSCKXPMBVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428217 | |

| Record name | 4-(piperidin-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471929-86-9 | |

| Record name | 4-(piperidin-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance and Functional Group Repertoire of 4 Piperidin 1 Ylmethyl Benzaldehyde

The chemical architecture of 4-(Piperidin-1-ylmethyl)benzaldehyde is defined by a central benzene (B151609) ring substituted at opposite ends. At one end is a formyl group (-CHO), which characterizes it as a benzaldehyde (B42025). At the other end is a piperidin-1-ylmethyl group, where a piperidine (B6355638) ring is connected to the benzene ring via a methylene (B1212753) (-CH2-) bridge. This arrangement of functional groups imparts specific properties and reactivity to the molecule.

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, and it is one of the most ubiquitous structural motifs in pharmaceuticals. nih.gov Its presence in a molecule can influence properties such as basicity, lipophilicity, and the ability to form hydrogen bonds, which are critical for molecular interactions with biological targets like enzymes and receptors. ijnrd.org The aldehyde group is a highly reactive and versatile functional handle. It readily participates in a variety of chemical transformations, such as condensation reactions, to form new carbon-carbon or carbon-nitrogen bonds, making it an ideal starting point for constructing more elaborate molecular frameworks. nih.gov The methylene linker provides flexibility, separating the bulky piperidine ring from the planar aromatic system.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 471929-86-9 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

Overview of Research Trajectories Involving Piperidine Substituted Benzaldehyde Scaffolds

Nucleophilic Aromatic Substitution Routes to the 4-(Piperidin-1-yl)benzaldehyde (B83096) Core

Nucleophilic aromatic substitution (SNA_r) is a fundamental strategy for forging aryl-nitrogen bonds. This pathway is particularly effective for synthesizing analogs where the piperidine nitrogen is directly attached to the aromatic ring, such as 4-(piperidin-1-yl)benzaldehyde. The reaction requires an aromatic ring activated by electron-withdrawing groups and bearing a suitable leaving group.

A common and direct method for synthesizing the 4-(piperidin-1-yl)benzaldehyde core involves the reaction of a halogenated benzaldehyde with piperidine. nih.gov 4-Fluorobenzaldehyde (B137897) is a frequently used precursor due to the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack. chemistrysteps.com The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.govresearchgate.net

A reported procedure involves dissolving piperidine in DMF, followed by the addition of anhydrous potassium carbonate (K2CO3) as the base. nih.gov The mixture is heated, and 4-fluorobenzaldehyde is added, with the reaction proceeding over several hours. nih.gov Upon completion, the product is isolated by quenching the reaction mixture in ice water, followed by filtration and drying. nih.gov This method provides the target compound, 4-(piperidin-1-yl)benzaldehyde, in a pure form suitable for subsequent reactions without extensive purification. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Product |

| 4-Fluorobenzaldehyde | Piperidine | K₂CO₃ | DMF | 80-90 °C | 12 h | 4-(Piperidin-1-yl)benzaldehyde |

Reductive Amination Protocols for the Formation of the Piperidinylmethyl Moiety

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. organic-chemistry.org This approach is ideal for the direct synthesis of 4-(piperidin-1-ylmethyl)benzaldehyde from a dialdehyde (B1249045) precursor, such as terephthalaldehyde (B141574). The process typically involves the initial formation of an iminium ion by the condensation of an aldehyde and a secondary amine, which is then reduced in situ to the corresponding tertiary amine. redalyc.org

A multi-step synthetic route, analogous to the synthesis of similar structures, can be employed. atlantis-press.comatlantis-press.com This strategy involves:

Mono-protection: One of the aldehyde groups of terephthalaldehyde is selectively protected, often as an acetal, to prevent it from reacting prematurely.

Reductive Amination: The remaining free aldehyde group is reacted with piperidine in the presence of a reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mildness and selectivity. researchgate.net

Deprotection: The protecting group is removed, typically by acid-catalyzed hydrolysis, to regenerate the second aldehyde functionality, yielding the final product. atlantis-press.com

This sequence allows for the controlled and high-yield synthesis of the target molecule. The choice of reducing agent and the control of reaction pH are critical for optimizing the yield and minimizing side reactions. organic-chemistry.org

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Acetal Protection | Terephthalaldehyde | Triethyl orthoformate, NH₄Cl | 4-(Diethoxymethyl)benzaldehyde |

| 2. Reductive Amination | 4-(Diethoxymethyl)benzaldehyde, Piperidine | Sodium borohydride (NaBH₄) | 1-((4-(Diethoxymethyl)phenyl)methyl)piperidine |

| 3. Hydrolysis | 1-((4-(Diethoxymethyl)phenyl)methyl)piperidine | Dilute Hydrochloric Acid (HCl) | This compound |

Mannich Reaction Pathways in the Construction of this compound and its Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. gijash.combeilstein-journals.org This reaction is exceptionally useful for the aminomethylation of activated aromatic rings, such as phenols, indoles, and other electron-rich heterocycles. gijash.comresearchgate.net

In the context of this compound derivatives, a Mannich reaction can be used to introduce the piperidinylmethyl group onto a substituted benzaldehyde precursor. For instance, the synthesis of 4-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde proceeds via the reaction of 4-hydroxybenzaldehyde (B117250) (the active hydrogen compound), formaldehyde, and piperidine. lookchem.com The reaction mechanism involves the initial formation of a piperidinium-based Eschenmoser salt equivalent, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol (B47542) ring. beilstein-journals.org

A related multicomponent reaction is the Betti reaction, which involves the condensation of a phenol, an aldehyde, and an amine to form aminobenzylnaphthols and related structures. beilstein-journals.orgnih.gov This highlights the utility of Mannich-type reactions in generating a diverse range of complex derivatives. nih.gov

| Active H Compound | Aldehyde | Amine | Product |

| 4-Hydroxybenzaldehyde | Formaldehyde | Piperidine | 4-Hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde lookchem.com |

| 2-Naphthol | 4-Formylbenzonitrile | Piperidine | 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile nih.gov |

Catalytic Systems Employed in the Synthesis of this compound Analogs

The efficiency and selectivity of the synthetic routes to this compound and its analogs can be significantly enhanced through the use of catalysts.

Base Catalysis: In nucleophilic aromatic substitution reactions, bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are crucial. nih.govijert.org They act not only to scavenge the acid byproduct but also to facilitate the nucleophilic attack by the amine.

Palladium Catalysis: Palladium-based catalysts are extensively used for C-N bond formation and other cross-coupling reactions to generate diverse analogs. nih.gov For instance, palladium catalysts can be employed for the α-arylation or α-benzylation of ketones and aldehydes, which could be adapted for modifying the benzaldehyde core or side chain. rsc.orgresearchgate.net Palladium iodide (PdI₂) has been used in carbonylative syntheses, which could offer routes to acyl-substituted analogs. nih.gov

Iridium and Ruthenium Catalysis: For reductive amination, transition metal catalysts offer an alternative to hydride reagents. Iridium and Ruthenium complexes are known to catalyze the direct reductive amination of aldehydes and ketones using hydrogen gas or transfer hydrogenation sources, providing a more atom-economical approach. organic-chemistry.orgresearchgate.net

Lewis Acid Catalysis: Lewis acids like Alum (potassium aluminum sulfate) or iron-based catalysts can promote the formation of the imine intermediate in reductive amination, accelerating the reaction. researchgate.netorientjchem.org

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

Optimizing reaction conditions is paramount for maximizing product yield, minimizing reaction times, and ensuring scalability. researchgate.net Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst loading, and stoichiometry of reagents.

For the nucleophilic aromatic substitution route, solvent choice is critical. Polar aprotic solvents like DMF or DMSO are effective at solvating the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction. walisongo.ac.id Temperature is also a key factor; higher temperatures increase the reaction rate but must be controlled to prevent side reactions. nih.gov

In reductive amination , the pH of the reaction medium must be carefully controlled to facilitate the formation of the iminium ion without deactivating the amine nucleophile. The choice of reducing agent (e.g., NaBH₄, NaBH(OAc)₃, or catalytic hydrogenation) can be tailored to the specific substrate to improve chemoselectivity. organic-chemistry.orgrsc.org

For Mannich reactions , optimization may involve selecting an appropriate solvent to ensure all three components remain in solution and choosing a catalyst to accelerate the condensation step. oarjbp.com In some cases, solvent-free conditions under microwave irradiation have been shown to dramatically reduce reaction times and improve yields. oarjbp.com

A systematic approach to optimization, as illustrated in the model table below, involves varying one parameter at a time to determine its effect on the reaction outcome.

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol (B145695) | None | 25 | 24 | < 10 |

| 2 | THF | None | 65 | 12 | 35 |

| 3 | DMF | Base (K₂CO₃) | 80 | 12 | 75 |

| 4 | DMF | Base (K₂CO₃) | 100 | 8 | 90 |

Chemical Reactivity and Transformation Mechanisms of 4 Piperidin 1 Ylmethyl Benzaldehyde

Functionalizations of the Aldehyde Moiety

The aldehyde group is a versatile functional group that serves as a key site for numerous chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group in 4-(Piperidin-1-ylmethyl)benzaldehyde is susceptible to oxidation, yielding the corresponding carboxylic acid, 4-(Piperidin-1-ylmethyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a range of oxidizing agents. The choice of reagent can depend on the desired reaction conditions and sensitivity of other functional groups, although the piperidinylmethyl group is generally robust under many oxidative conditions.

Common laboratory reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with acid), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which is often used as a qualitative test for aldehydes. More contemporary and environmentally benign methods, such as catalytic oxidation using palladium on carbon (Pd/C) in the presence of a base, have also been developed for the oxidation of aldehydes to carboxylic acids. researchgate.net Light-induced autoxidation using oxygen as the sole oxidant represents another sustainable approach. rsc.org

| Oxidizing Agent | Expected Product | General Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 4-(Piperidin-1-ylmethyl)benzoic acid | Basic aqueous solution, followed by acidification |

| Chromic Acid (H₂CrO₄) | 4-(Piperidin-1-ylmethyl)benzoic acid | Aqueous acetone (B3395972) (Jones oxidation) |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-(Piperidin-1-ylmethyl)benzoate | Aqueous ammonia |

| Palladium on Carbon (Pd/C) | 4-(Piperidin-1-ylmethyl)benzoic acid | Aqueous methanol, KOH, air researchgate.net |

Reductive Transformations to Corresponding Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding [4-(Piperidin-1-ylmethyl)phenyl]methanol. This transformation is typically accomplished using hydride-based reducing agents or through catalytic hydrogenation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it efficiently reduces aldehydes and ketones without affecting less reactive functional groups. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed, though it is less selective. Catalytic hydrogenation, involving hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also an effective method for the reduction of aldehydes.

| Reducing Agent/Method | Expected Product | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | [4-(Piperidin-1-ylmethyl)phenyl]methanol | Methanol, Ethanol (B145695) |

| Lithium Aluminum Hydride (LiAlH₄) | [4-(Piperidin-1-ylmethyl)phenyl]methanol | Diethyl ether, Tetrahydrofuran (THF) |

| Catalytic Hydrogenation (H₂/Catalyst) | [4-(Piperidin-1-ylmethyl)phenyl]methanol | Ethanol, Ethyl acetate |

Condensation Reactions, Including Schiff Base and Imine Formation

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophiles, most notably primary amines, to form imines, commonly known as Schiff bases. uokerbala.edu.iqlibretexts.org This reaction is of significant importance for the synthesis of a wide array of organic compounds.

The mechanism involves a two-stage process:

Nucleophilic Addition : The primary amine attacks the electrophilic carbonyl carbon, leading to a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral carbinolamine. nih.govchemistrysteps.com

Dehydration : The carbinolamine is then protonated on the oxygen atom under mildly acidic conditions (pH 4-5 is often optimal), converting the hydroxyl group into a good leaving group (water). lumenlearning.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org

The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. uokerbala.edu.iq

Beyond Schiff base formation, the aldehyde can participate in other classic condensation reactions:

Wittig Reaction : This reaction converts aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comwikipedia.org The reaction of this compound with a suitable ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-(4-vinylbenzyl)piperidine.

Knoevenagel Condensation : This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base catalyst, such as piperidine (B6355638). wikipedia.orgnih.gov The product is typically an α,β-unsaturated compound.

| Reaction Type | Reactant | General Product Structure |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine/Schiff Base |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | α,β-Unsaturated Compound |

Role of 4 Piperidin 1 Ylmethyl Benzaldehyde As a Versatile Synthetic Intermediate

Building Block for the Construction of Diverse Nitrogen-Containing Heterocycles

The dual functionality of 4-(piperidin-1-ylmethyl)benzaldehyde allows it to serve as a pivotal starting material for an array of heterocyclic systems. The aldehyde group readily participates in condensation and cyclization reactions, while the piperidinomethyl group is often incorporated into the final structure, influencing its biological and physical properties.

Synthesis of Quinolinone Derivatives

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a wide spectrum of pharmacological effects. researchgate.net The synthesis of quinoline frameworks can be achieved through various established methods where an aromatic aldehyde is a key reactant. For instance, the Doebner-von Miller reaction involves the condensation of an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde) with an aniline (B41778) in the presence of an acid catalyst. iipseries.org

Specifically, this compound can be employed as the aldehyde component in a one-pot reaction with an aniline and an α-methylene active compound (like pyruvic acid or malonic acid) to construct the quinoline core. The reaction proceeds through initial condensation and subsequent cyclization to afford a quinoline-4-carboxylic acid derivative bearing the 4-(piperidin-1-ylmethyl)phenyl substituent at the 2-position.

| Reaction | Reactants | Key Conditions | Product Class |

| Doebner-von Miller Reaction | 1. 4-(Piperidin-1-ylmethyl)benzaldehyde2. Aniline3. Pyruvic Acid | Reflux in Ethanol (B145695) | 2-(4-(Piperidin-1-ylmethyl)phenyl)quinoline-4-carboxylic acid |

Derivatization to Benzimidazole (B57391) Scaffolds

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govarabjchem.org A primary and widely used method for its synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) (OPDA) with an aldehyde. nih.govsemanticscholar.org

In this context, this compound serves as the aldehyde source. The reaction with a substituted or unsubstituted o-phenylenediamine, typically in a polar solvent like ethanol and often catalyzed by an oxidizing agent or a mild acid, leads to the formation of a 2-substituted benzimidazole. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product. Catalysts such as sodium metabisulfite (B1197395) (Na₂S₂O₅) have been effectively used to facilitate this transformation. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class |

| This compound | o-Phenylenediamine | Na₂S₂O₅ / Ethanol-Water | 2-(4-(Piperidin-1-ylmethyl)phenyl)-1H-benzo[d]imidazole |

| This compound | 4-Fluoro-o-phenylenediamine | Na₂S₂O₅ / Ethanol-Water | 5-Fluoro-2-(4-(piperidin-1-ylmethyl)phenyl)-1H-benzo[d]imidazole |

Formation of Coumarin (B35378) Frameworks

Coumarin derivatives are well-known for their diverse biological activities and are also used in various industrial applications. nih.gov The synthesis of coumarins can be achieved through several pathways, including the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative, or through multi-component reactions. kjscollege.com A particularly efficient method for producing 3-substituted coumarins is the one-pot, three-component condensation of an aromatic aldehyde, a secondary amine, and 4-hydroxycoumarin (B602359). bas.bgresearchgate.net

This reaction is highly relevant to this compound, as it can either be used directly as the aldehyde component or be formed in situ from benzaldehyde (B42025) and piperidine (B6355638). When reacted with 4-hydroxycoumarin and piperidine in an aqueous medium, often with a catalyst like oxalic acid, it yields α-benzylamino coumarin derivatives. bas.bg

| Reaction Type | Reactants | Catalyst/Solvent | Product Class |

| Three-Component Reaction | 1. Benzaldehyde2. Piperidine3. 4-Hydroxycoumarin | Oxalic Acid / Water | 4-Hydroxy-3-(phenyl(piperidin-1-yl)methyl)-2H-chromen-2-one |

| Three-Component Reaction | 1. 4-(Piperidin-1-ylmethyl)benzaldehyde2. 4-Hydroxycoumarin | (Self-catalyzed by amine) / Ethanol | 4-Hydroxy-3-((4-(piperidin-1-ylmethyl)phenyl)(piperidin-1-yl)methyl)-2H-chromen-2-one |

Preparation of Thiosemicarbazone Conjugates

Thiosemicarbazones are a class of compounds known for their strong metal-chelating properties and a wide range of biological activities. nih.gov They are synthesized through the condensation reaction between a thiosemicarbazide (B42300) and a suitable aldehyde or ketone. nih.gov

This compound is an ideal substrate for this reaction. It reacts readily with various substituted or unsubstituted thiosemicarbazides in an alcoholic solvent to form the corresponding thiosemicarbazone. This straightforward synthesis allows for the molecular hybridization of the piperidine-containing benzaldehyde moiety with the thiosemicarbazide scaffold, creating new chemical entities for biological evaluation. nih.gov For instance, a series of novel 4-piperidine-based thiosemicarbazones were synthesized by reacting 4-(piperidin-1-yl)benzaldehyde (B83096) with various thiosemicarbazides. nih.gov

| Aldehyde | Thiosemicarbazide | Solvent | Product Class |

| This compound | Thiosemicarbazide | Ethanol | 2-(4-(Piperidin-1-ylmethyl)benzylidene)hydrazine-1-carbothioamide |

| This compound | 4-Phenylthiosemicarbazide | Ethanol | 2-(4-(piperidin-1-ylmethyl)benzylidene)-N-phenylhydrazine-1-carbothioamide |

| This compound | 4-(4-chlorophenyl)thiosemicarbazide | Ethanol | N-(4-chlorophenyl)-2-(4-(piperidin-1-ylmethyl)benzylidene)hydrazine-1-carbothioamide |

Elaboration into Diazepine and Triazepine Systems

Diazepine and triazepine ring systems are seven-membered heterocycles that are core components of many centrally active pharmaceuticals. The synthesis of fused versions, such as benzodiazepines and benzotriazepines, often involves the condensation of a diamine with a bifunctional carbonyl compound or its equivalent. mdpi.comresearchgate.net

Aromatic aldehydes like this compound can be utilized in these synthetic schemes. For example, 1,3,5-triazepine derivatives can be synthesized through the reaction of o-phenylenediamines with aromatic aldehydes in the presence of a suitable reagent like methyl-isothiocyanate, followed by cyclization. nih.gov Similarly, dibenzodiazepines can be prepared via a three-component reaction of a diamine, a 1,3-diketone, and an aromatic aldehyde, a reaction catalyzed by acids like oxalic acid. researchgate.net

| Heterocycle | Synthetic Route | Key Reactants |

| Benzotriazepine | Cyclo-condensation | 1. o-Phenylenediamine2. Methyl-isothiocyanate3. This compound |

| Dibenzodiazepine | Three-Component Reaction | 1. o-Phenylenediamine2. Dimedone3. This compound |

Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. nih.govnih.gov The aldehyde functionality makes this compound an excellent candidate for various MCRs, enabling the rapid construction of diverse and complex molecular libraries.

As previously discussed (Sec. 4.1.3), this aldehyde is a key substrate in the three-component synthesis of α-benzylamino coumarins. researchgate.net Beyond this, it is a suitable component for other well-known MCRs. For example, in the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. In the Hantzsch dihydropyridine (B1217469) synthesis, an aldehyde, ammonia, and two equivalents of a β-ketoester combine to form dihydropyridines. The presence of the piperidinomethyl group on the benzaldehyde introduces a point of diversity that can be exploited to tune the properties of the resulting heterocyclic products.

| MCR Name | Reactant Type 1 | Reactant Type 2 | Reactant Type 3 | Resulting Heterocycle |

| Biginelli Reaction | This compound | Ethyl Acetoacetate | Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Synthesis | This compound | Ethyl Acetoacetate (2 eq.) | Ammonia | Dihydropyridine |

| Coumarin Synthesis | This compound | 4-Hydroxycoumarin | Piperidine | α-Aminomethyl Coumarin |

Strategies for Rational Design and Functionalization of Bioactive Molecules

In the field of medicinal chemistry, the rational design of novel therapeutic agents is a cornerstone of drug discovery. This process often involves the use of versatile chemical intermediates that serve as foundational scaffolds for modification. This compound is one such intermediate, offering multiple points for chemical alteration to systematically develop new bioactive molecules. Its structure, which combines a reactive aldehyde group with a piperidine moiety via a stable methylene (B1212753) bridge, makes it a valuable building block for creating diverse compound libraries aimed at specific biological targets.

The primary strategy for utilizing this compound in rational drug design revolves around the chemical reactivity of its aldehyde functional group. Aldehydes are highly susceptible to a variety of chemical transformations, allowing for the introduction of numerous pharmacophores and the exploration of structure-activity relationships (SAR). The piperidine ring, a common motif in many biologically active compounds, typically serves to enhance solubility, modulate pharmacokinetic properties, or establish crucial binding interactions with a biological target.

One of the most common functionalization strategies is reductive amination . This reaction involves the condensation of the aldehyde group with a primary or secondary amine to form an imine, which is then reduced in situ to a more stable amine. This two-step, one-pot procedure is highly efficient and allows for the coupling of a wide array of amine-containing fragments to the benzaldehyde core. By systematically varying the amine component, medicinal chemists can probe the chemical space around a biological target to optimize binding affinity and selectivity. For instance, introducing different substituted anilines or aliphatic amines can significantly alter the resulting molecule's electronic and steric properties, influencing its biological activity.

Another key strategy is the use of condensation reactions to form new carbon-carbon or carbon-nitrogen double bonds. For example, the Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile (B47326) or ethyl cyanoacetate). This reaction extends the molecule's carbon framework and introduces new functional groups that can participate in further interactions with a receptor. Similarly, the Wittig reaction allows for the conversion of the aldehyde into an alkene with high stereocontrol, providing a means to introduce geometric constraints into the final molecule, which can be crucial for proper orientation within a receptor's binding site.

The table below outlines several common reactions used to functionalize the aldehyde group of this compound and the strategic purpose behind each transformation in the context of rational drug design.

| Reaction Type | Reagent Class Example | Resulting Functional Group | Strategic Purpose in Rational Design |

| Reductive Amination | Primary/Secondary Amines (R-NH₂) | Secondary/Tertiary Amine | Introduce diverse substituents to explore SAR; improve pharmacokinetic properties. |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkene | Introduce conformational rigidity; explore geometric requirements of the binding site. |

| Knoevenagel Condensation | Active Methylene Compounds (CH₂(CN)₂) | α,β-Unsaturated Nitrile | Extend conjugation; introduce hydrogen bond acceptors. |

| Aldol Condensation | Ketones/Aldehydes | β-Hydroxy Carbonyl | Create chiral centers; introduce new hydrogen bonding donors/acceptors. |

| Henry Reaction | Nitroalkanes (R-CH₂NO₂) | β-Nitro Alcohol | Introduce a nitro group which can be further reduced to a key amine functionality. |

The piperidine moiety itself is a critical component of the rational design strategy. It is often considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. Its basic nitrogen atom can form ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a protein's active site. Furthermore, the non-aromatic, conformationally flexible nature of the piperidine ring allows it to adapt to the topology of various binding pockets.

Emerging Research Avenues and Future Perspectives for 4 Piperidin 1 Ylmethyl Benzaldehyde

Development of Novel Catalytic Applications Leveraging the Compound's Structure

The structural features of 4-(Piperidin-1-ylmethyl)benzaldehyde suggest its potential as a precursor for novel catalysts, particularly in the realm of organocatalysis. The piperidine (B6355638) moiety is a well-established functional group in a variety of organocatalysts. thieme-connect.comnih.gov The tertiary amine within the piperidine ring can function as a Lewis base or be protonated to engage in hydrogen bonding, which are key interactions in many catalytic cycles.

Research into related structures has shown that piperidine derivatives can effectively catalyze reactions such as aza-Diels-Alder reactions to create other complex piperidines. thieme-connect.com The combination of the basic piperidine nitrogen and the electrophilic aldehyde group within the same molecule opens avenues for designing bifunctional catalysts. For instance, the piperidine moiety could activate one substrate while the benzaldehyde (B42025) group (or a derivative thereof) interacts with another, facilitating intramolecular or highly stereoselective intermolecular reactions.

Furthermore, the entire molecule can serve as a ligand for metal-based catalysis. The nitrogen atom of the piperidine ring and the oxygen atom of the aldehyde group can act as a bidentate ligand, coordinating with a metal center. A manganese(II) complex, for example, has been utilized as a catalyst in the three-component coupling reaction of benzaldehyde, piperidine, and phenylacetylene. researchgate.net This suggests that complexes derived from this compound could be developed for similar multi-component reactions, which are highly valued for their efficiency in building molecular complexity.

Table 1: Potential Catalytic Roles of this compound Structural Moieties

| Structural Moiety | Potential Catalytic Function | Example Reaction Type |

| Piperidine Ring | Basic catalyst (Lewis base) | Aldol Condensation, Michael Addition |

| Piperidine Ring | Hydrogen-bond donor (protonated) | Asymmetric Synthesis |

| Benzaldehyde Group | Electrophilic activation | Benzoin Condensation |

| Whole Molecule | Bidentate Ligand for Metals | Cross-Coupling Reactions |

Exploration of this compound in Polymer Chemistry and Materials Science

The reactivity of the aldehyde group makes this compound a promising candidate for incorporation into polymers and advanced materials. Aldehydes can readily participate in condensation reactions with various nucleophiles, such as amines, phenols, and active methylene (B1212753) compounds, to form a wide range of polymeric structures. The inclusion of the piperidinomethyl side group would impart specific properties to the resulting polymer, such as increased solubility in polar solvents, a site for post-polymerization modification, and inherent basicity that could be useful for applications like ion exchange resins or catalytic materials.

A significant area of exploration is the synthesis of novel fluorophores. A structurally related compound, 4-(1-Piperidinyl)benzaldehyde, is known to be a reactant in the synthesis of fluorophores used for monitoring polymerization processes. sigmaaldrich.com This suggests that this compound could be a valuable precursor for creating new fluorescent materials. nih.govucl.ac.ukrsc.org The interaction between the electron-donating piperidine group and the electron-withdrawing aldehyde group through the benzene (B151609) ring can create a push-pull electronic system, which is a common feature in many organic fluorophores. By reacting the aldehyde with suitable partners, highly conjugated systems with tunable optical properties could be synthesized. These materials could find applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Another potential application is in the development of fullerene derivatives. Fulleropyrrolidines, which have applications in materials science, can be synthesized from reactants including substituted benzaldehydes. sigmaaldrich.com The piperidine moiety in this compound could influence the electronic properties and solubility of such fullerene adducts.

Table 2: Potential Applications in Polymer and Materials Science

| Application Area | Role of this compound | Potential Properties of Resulting Material |

| Condensation Polymers | Monomer | Enhanced solubility, basicity, sites for modification |

| Fluorophores | Precursor/Building Block | Tunable emission wavelengths, high quantum yield |

| Fullerene Derivatives | Reactant | Modified electronic properties and solubility |

| Functional Surfaces | Surface Modifier | Altered surface chemistry and hydrophilicity |

Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainable and efficient manufacturing processes. Continuous flow chemistry and green chemistry principles are central to this effort. The synthesis of this compound and its derivatives is well-suited for integration with these modern methodologies.

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. durham.ac.uk The synthesis of piperidine-containing drug molecules has been successfully demonstrated using continuous flow systems, showcasing the feasibility of applying this technology to related scaffolds. durham.ac.ukworktribe.com The synthesis of the title compound, which typically involves the reaction of an amine and an aldehyde, can be readily adapted to a flow reactor. This would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing the formation of byproducts. beilstein-journals.org

From a green chemistry perspective, the synthesis can be optimized to reduce environmental impact. researchgate.net This includes the use of greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions. researchgate.net Condensation reactions between aldehydes and amines have been shown to proceed efficiently in a water suspension medium, which simplifies product isolation and avoids the use of volatile organic compounds. rsc.org Furthermore, catalysts used in the synthesis can be replaced with more environmentally benign alternatives, such as heterogeneous catalysts that can be easily recovered and reused. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further enhances the sustainability of the synthesis by reducing waste and energy consumption. acs.orgrug.nl

Advanced Structure-Activity Relationship (SAR) Studies for Rational Scaffold Development

In medicinal chemistry, the piperidine ring is considered a "privileged scaffold" due to its frequent appearance in the structure of approved drugs and biologically active molecules. nih.govresearchgate.net this compound represents a valuable starting point for the rational design and development of new therapeutic agents through systematic structure-activity relationship (SAR) studies. drugdesign.org SAR explores how modifying the chemical structure of a compound affects its biological activity, providing crucial insights for optimizing lead molecules into potent and selective drugs. youtube.com

The compound can be dissected into three key structural components for SAR exploration: the piperidine ring, the benzaldehyde moiety, and the methylene linker.

The Piperidine Ring: This saturated heterocycle provides a three-dimensional structure that can fit into the binding pockets of biological targets. Its nitrogen atom is typically protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with amino acid residues in proteins. Modifications to the piperidine ring, such as adding substituents or changing its conformation, can significantly impact binding affinity and selectivity. researchgate.net

The Benzaldehyde Group: The aldehyde is a versatile chemical handle that allows for the synthesis of a large library of derivatives (e.g., imines, alcohols, carboxylic acids, heterocycles). The aromatic ring itself can engage in hydrophobic or π-stacking interactions with the target protein. The position and nature of substituents on this ring are critical variables in SAR studies, influencing both electronic properties and steric fit. nih.gov

The Methylene Linker: The -CH₂- group connecting the piperidine and the benzene ring provides specific spacing and conformational flexibility. Varying the length and rigidity of this linker is a common strategy in drug design to optimize the orientation of the key pharmacophoric groups for ideal interaction with a biological target.

By systematically modifying each of these components and evaluating the biological activity of the resulting analogues, researchers can develop detailed SAR models. These models can guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets, from enzymes to receptors. nih.govnih.govumn.edunih.gov

Table 3: Role of Structural Features in Rational Scaffold Development

| Structural Feature | Role in Drug Design and SAR | Examples of Possible Modifications |

| Piperidine Ring | Provides 3D scaffold; nitrogen for ionic/H-bonding | Introduction of substituents, ring fusion, stereochemical variation |

| Benzaldehyde Moiety | Reactive handle for diversification; aromatic interactions | Conversion to imine/amine/alcohol, substitution on the phenyl ring |

| Methylene Linker | Controls spacing and flexibility | Lengthening/shortening the chain, introducing rigidity (e.g., double bond) |

常见问题

Q. How can researchers optimize the synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde under varying reaction conditions?

Methodological Answer: The synthesis of this compound involves nucleophilic substitution between 4-fluorobenzaldehyde and piperidine. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity due to their ability to stabilize intermediates .

- Base and temperature : Using K₂CO₃ as a base at 80°C facilitates deprotonation and accelerates the reaction .

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted piperidine or side products .

Researchers should systematically vary solvents (e.g., DMF vs. acetonitrile), bases (e.g., K₂CO₃ vs. NaH), and temperatures (60–100°C) to optimize yield and purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation:

- FT-IR : Peaks at ~1653 cm⁻¹ (C=O stretch) and ~1524 cm⁻¹ (C=C aromatic) confirm the aldehyde and aromatic moieties .

- ¹H NMR : Signals at δ 9.8 ppm (singlet, CHO), δ 3.2 ppm (t, piperidine CH₂), and δ 6.4–7.7 ppm (aromatic protons) validate the structure .

- Mass spectrometry : A molecular ion peak (m/z ~175) aligns with the compound’s molecular weight .

Cross-referencing these data with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How does this compound function in photopolymerization studies?

Methodological Answer: This compound acts as a co-initiator in visible light-induced polymerization systems. Its piperidine moiety donates electrons to photoexcited sensitizers (e.g., benzothiazoles), generating radicals that initiate monomer cross-linking. Key steps include:

- Radical generation : Electron transfer from the piperidine nitrogen to the excited sensitizer .

- Kinetic studies : Time-resolved ESR or fluorescence quenching experiments quantify radical lifetimes and initiation efficiency .

Researchers should compare its performance with analogs like 4-(pyrrolidin-1-yl)benzaldehyde to assess substituent effects on reactivity .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in anticancer research?

Methodological Answer: SAR studies focus on modifying the piperidine or benzaldehyde moieties to enhance cytotoxicity:

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) to the benzaldehyde ring to alter electronic properties and binding affinity .

- Biological assays : Test derivatives against cancer cell lines (e.g., HeLa, Molt4/C8) using MTT or apoptosis assays. For example, compounds with fluorinated aryl groups show improved IC₅₀ values .

- Computational modeling : Docking studies (e.g., AutoDock) predict interactions with targets like tubulin or kinase enzymes .

Q. How does this compound participate in asymmetric synthesis and Wittig reactions?

Methodological Answer: The aldehyde group is pivotal in these reactions:

- Wittig reaction : React with ylides to form α,β-unsaturated ketones. Monitor stereoselectivity using chiral auxiliaries or catalysts .

- Asymmetric aldol reactions : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity. Analyze products via chiral HPLC or NMR with chiral shift reagents .

Kinetic studies (e.g., UV-Vis monitoring) can compare reaction rates with analogs like 4-(trifluoromethyl)benzaldehyde to assess electronic effects .

Q. What analytical methods ensure the purity of this compound in pharmaceutical research?

Methodological Answer:

- HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase. Detect impurities at 254 nm .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV. Rf values should match reference standards .

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Validated methods should comply with ICH guidelines for precision, accuracy, and linearity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。